molecular formula C7H4N4O B592669 2H-[1,2]oxazolo[4,3-e]benzotriazole CAS No. 127687-66-5

2H-[1,2]oxazolo[4,3-e]benzotriazole

Cat. No.: B592669
CAS No.: 127687-66-5
M. Wt: 160.136
InChI Key: VQGNRAFAWDHDFX-UHFFFAOYSA-N
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Description

2H-Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms . It’s a white-to-light tan solid with a variety of uses, for instance, as a corrosion inhibitor for copper .


Synthesis Analysis

The synthesis of 2H-Benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . A deoxygenative N-N bond-forming Cadogan heterocyclization of o-nitrobenzaldimines and o-nitroazobenzenes with good functional group compatibility in the presence of phenylsilane as terminal reductant is also reported .


Molecular Structure Analysis

The molecular formula of 2H-Benzotriazole is CHN15N . It’s a bicyclic compound that may be viewed as fused rings of the aromatic compounds benzene and triazole .


Chemical Reactions Analysis

Benzotriazole can act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . It reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals .


Physical and Chemical Properties Analysis

2H-Benzotriazole has a density of 1.36 g/mL, a melting point of 100 °C, and a boiling point of 350 °C . It’s soluble in water .

Mechanism of Action

While the specific mechanism of action for “2H-[1,2]oxazolo[4,3-e]benzotriazole” is not available, benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .

Safety and Hazards

Benzotriazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s harmful if swallowed and causes serious eye irritation .

Future Directions

Benzotriazole methodology has grown to very high popularity, since benzotriazole can easily be introduced into a molecule by a variety of reactions . It has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies .

Properties

IUPAC Name

2H-[1,2]oxazolo[4,3-e]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c1-2-6-7(9-11-8-6)4-3-12-10-5(1)4/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGNRAFAWDHDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C3=CON=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20667811
Record name 2H-[1,2]Oxazolo[4,3-e]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127687-66-5
Record name 2H-[1,2]Oxazolo[4,3-e]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20667811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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